molecular formula C16H20ClNO2 B13948286 Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate

Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B13948286
M. Wt: 293.79 g/mol
InChI Key: LPCQTKBHVAWPLH-UHFFFAOYSA-N
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Description

Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a spiro[3.4]octane core, which is a bicyclic structure with a nitrogen atom incorporated into one of the rings. The presence of a benzyl group and a chloromethyl group further adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(chloromethyl)-6-azaspiro[34]octane-6-carboxylate typically involves multiple steps One common approach is to start with the formation of the spiro[34]octane core, which can be achieved through a cyclization reactionThe chloromethyl group can be introduced through a chloromethylation reaction, often using formaldehyde and hydrochloric acid under acidic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are typically employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as amines or ethers .

Scientific Research Applications

Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate exerts its effects depends on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the chloromethyl group allows for covalent binding to nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate is unique due to the presence of both a chloromethyl group and a spiro[3.4]octane core. This combination of structural features provides a high degree of chemical reactivity and versatility, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H20ClNO2

Molecular Weight

293.79 g/mol

IUPAC Name

benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate

InChI

InChI=1S/C16H20ClNO2/c17-10-14-8-16(9-14)6-7-18(12-16)15(19)20-11-13-4-2-1-3-5-13/h1-5,14H,6-12H2

InChI Key

LPCQTKBHVAWPLH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CC(C2)CCl)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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